Isotopic Labeling Pattern for Pathway-Specific Flux Quantification
The 13C5,15N4 labeling pattern enables unequivocal differentiation between de novo purine biosynthesis and purine salvage pathway activity. When [13C5,15N4]-hypoxanthine is incorporated via the salvage enzyme HPRT1, the resulting IMP exhibits a mass increase of +9 Da (IMP+9), whereas de novo synthesis from [13C2,15N]-glycine yields a +3 Da shift (IMP+3). This quantitative distinction cannot be achieved with 13C5-only hypoxanthine, which lacks the nitrogen-15 labels required to fully resolve salvage-derived metabolites [1]. In HCT116 cells, labeling with [13C5,15N4]-hypoxanthine (0.1 mmol/L) for 2 hours produced quantifiable IMP+9 levels, with significantly reduced IMP+9 production observed under low matrix stiffness conditions compared to stiff matrix (p < 0.05) [2].
| Evidence Dimension | Mass shift of IMP upon incorporation |
|---|---|
| Target Compound Data | [13C5,15N4]-hypoxanthine produces IMP+9 mass shift |
| Comparator Or Baseline | [13C2,15N]-glycine (de novo pathway) produces IMP+3 mass shift |
| Quantified Difference | Δm/z = +6 Da difference between salvage and de novo IMP species |
| Conditions | HCT116 cells cultured on stiff (40 kPa) vs soft (1 kPa) matrix; 2-hour labeling |
Why This Matters
This labeling pattern is the only commercially available hypoxanthine isotopologue that permits simultaneous, quantitative measurement of salvage pathway activity independent of de novo synthesis, a critical requirement for studies of thiopurine resistance and nucleotide metabolism dysregulation.
- [1] PMC4670083. Activating PRPS1 mutations reduce nucleotide feedback inhibition. Figure 3a: Incorporation of [13C5,15N4]-hypoxanthine into purine salvage pathway vs [13C2,15N]-glycine into de novo pathway. View Source
- [2] Cell Death & Differentiation. 2021. Fig. 1G: HCT116 cells labeled with [13C5,15N4]-hypoxanthine (0.1 mmol/L) for 2 h; IMP levels measured. DOI: 10.1038/s41418-021-00851-7. View Source
